Chitin synthase inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

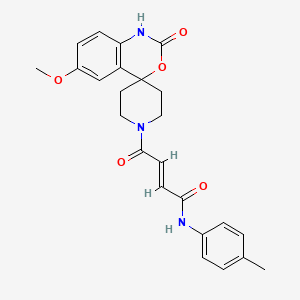

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H25N3O5 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methylphenyl)-4-oxobut-2-enamide |

InChI |

InChI=1S/C24H25N3O5/c1-16-3-5-17(6-4-16)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(31-2)7-8-20(19)26-23(30)32-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+ |

InChI Key |

DJZJXOZJMUAOBY-MDZDMXLPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Chitin Synthase Inhibitor 7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, an essential structural component of the fungal cell wall, presents a prime target for the development of novel antifungal agents. Its absence in mammals makes enzymes involved in its synthesis, particularly chitin synthase (CHS), highly attractive for selective inhibition. Chitin Synthase Inhibitor 7, also identified as compound 9c, has emerged as a noteworthy molecule in this class. This technical guide provides a comprehensive overview of the available information on its discovery, synthesis, and biological activity, with a focus on presenting clear, actionable data and methodologies for researchers in the field.

Core Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Fungal Strains | Source |

| IC₅₀ (CHS Inhibition) | 0.37 mM | Not Specified | [1] |

| Inhibition Percentage (IP) | ~70% at 300 µg/mL | Not Specified | [1] |

| Minimum Inhibitory Concentration (MIC) | 128 µg/mL | Candida albicans | [1] |

| 256 µg/mL | Aspergillus flavus | [1] | |

| 256 µg/mL | A. fumigatus | [1] | |

| 256 µg/mL | C. krusei | [1] |

Discovery and Synthesis

While the original primary literature detailing the initial discovery and full synthetic route of this compound (compound 9c) could not be definitively identified through the conducted searches, its chemical structure is known. The synthesis of analogous compounds often involves multi-step reactions. A generalized, hypothetical synthetic workflow is presented below.

Caption: Hypothetical synthetic pathway for this compound.

Mechanism of Action

This compound functions by directly inhibiting the activity of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.[1] This inhibition disrupts the formation of chitin, leading to a weakened cell wall and ultimately inhibiting fungal growth.[1] The broad-spectrum activity against both yeast and filamentous fungi suggests it targets a conserved region of the chitin synthase enzyme.[1]

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available in the searched literature. However, based on standard methodologies in the field, the following provides an outline of likely protocols used to generate the known data.

1. Chitin Synthase Activity Assay (In Vitro)

This assay is crucial for determining the direct inhibitory effect of a compound on the chitin synthase enzyme.

-

Objective: To quantify the IC₅₀ value of this compound.

-

General Principle: A cell-free extract containing chitin synthase is incubated with the substrate (UDP-N-acetylglucosamine, often radiolabeled) and the inhibitor at various concentrations. The amount of synthesized chitin is then measured.

-

Generalized Protocol:

-

Preparation of Enzyme Extract: Fungal spheroplasts are lysed to obtain a membrane fraction rich in chitin synthase.

-

Reaction Mixture: In a microtiter plate, the enzyme preparation is mixed with a buffer, the substrate (e.g., UDP-[¹⁴C]-GlcNAc), and varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized chitin polymer is precipitated.

-

Quantification: The amount of radiolabeled chitin is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the inhibition percentage against the inhibitor concentration.

-

2. Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an antifungal agent required to inhibit the visible growth of a microorganism.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

-

General Principle: The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard protocol.

-

Generalized Protocol:

-

Preparation of Inoculum: Fungal cultures are grown, and a standardized suspension of fungal cells is prepared.

-

Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth.

-

Caption: A generalized workflow from synthesis to in vitro evaluation.

Conclusion and Future Directions

This compound demonstrates potent and broad-spectrum antifungal activity, making it a promising lead compound for further development. Its direct inhibition of a crucial fungal-specific enzyme highlights its potential for selective toxicity. Future research should focus on elucidating the precise binding mode of this inhibitor to chitin synthase, which could be achieved through structural biology studies. Furthermore, medicinal chemistry efforts to optimize the scaffold could lead to derivatives with enhanced potency, improved pharmacokinetic properties, and an even broader spectrum of activity. The development of such novel antifungal agents is critical in the face of growing resistance to existing therapies.

References

Chitin Synthase Inhibitor 7 (CSI-7): A Deep Dive into its Antifungal Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Chitin, an essential structural component of the fungal cell wall, presents a prime target for novel antifungal therapies due to its absence in humans. Chitin synthase inhibitor 7 (CSI-7), also identified as compound 9c, has emerged as a potent inhibitor of chitin synthase (CHS), demonstrating broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of the mechanism of action of CSI-7 on fungal cells, detailing its molecular interactions, impact on cellular integrity, and the experimental methodologies used for its characterization.

Core Mechanism: Direct Inhibition of Chitin Synthase

CSI-7 exerts its antifungal effect through the direct inhibition of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains. This inhibition disrupts the synthesis of new chitin, a critical process for cell wall construction and maintenance, particularly during cell division and hyphal growth. The primary mode of action is the direct binding to the chitin synthase enzyme, which obstructs its catalytic activity.

dot

Caption: Direct inhibition of Chitin Synthase by CSI-7.

Quantitative Efficacy of CSI-7

The inhibitory potential of CSI-7 against chitin synthase and its antifungal activity against various fungal species have been quantified through in vitro assays.

| Parameter | Value | Fungal Species/Target | Reference |

| IC50 | 0.37 mM | Chitin Synthase (CHS) | [1] |

| Inhibition % | ~70% at 300 µg/mL | Chitin Synthase (CHS) | [1] |

| MIC | 128 µg/mL | Candida albicans | [1] |

| MIC | 256 µg/mL | Aspergillus flavus | [1] |

| MIC | 256 µg/mL | Aspergillus fumigatus | [1] |

| MIC | 256 µg/mL | Trichophyton rubrum | [1] |

Impact on Fungal Cell Wall Integrity and Signaling

Inhibition of chitin synthesis by CSI-7 triggers the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress. This compensatory mechanism is an attempt by the fungal cell to repair the damage and maintain structural integrity. However, the continuous inhibition of chitin synthesis ultimately overwhelms this salvage pathway, leading to cell lysis and death.

dot

Caption: CSI-7 induces the Cell Wall Integrity pathway.

Detailed Experimental Protocols

The characterization of CSI-7's mechanism of action relies on a series of well-defined experimental protocols.

Chitin Synthase Activity Assay

This assay quantifies the inhibitory effect of CSI-7 on the enzymatic activity of chitin synthase.

Protocol:

-

Preparation of Fungal Cell Lysate:

-

Culture the target fungal species (e.g., Saccharomyces cerevisiae) in appropriate liquid medium to mid-log phase.

-

Harvest cells by centrifugation and wash with lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

-

Lyse the cells using mechanical disruption (e.g., glass beads) or enzymatic digestion.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction rich in chitin synthase.

-

-

Enzyme Inhibition Assay:

-

Prepare a reaction mixture containing the fungal lysate, the substrate UDP-[14C]GlcNAc, and varying concentrations of CSI-7 dissolved in a suitable solvent (e.g., DMSO).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a precipitating agent (e.g., 10% trichloroacetic acid).

-

Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin polymer.

-

Wash the filter to remove unincorporated UDP-[14C]GlcNAc.

-

Quantify the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

-

dot

Caption: Experimental workflow for Chitin Synthase Assay.

Fungal Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of CSI-7 on fungal cells.

Protocol:

-

Cell Preparation:

-

Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium.

-

Adjust the cell suspension to a defined concentration (e.g., 1 x 106 cells/mL).

-

-

Treatment:

-

Dispense the fungal cell suspension into a 96-well microtiter plate.

-

Add serial dilutions of CSI-7 to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate at an appropriate temperature (e.g., 30°C) for a specified duration (e.g., 24-48 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan by viable cells.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Microscopic Analysis of Fungal Morphology

This method is used to visualize the morphological changes in fungal cells upon treatment with CSI-7.

Protocol:

-

Sample Preparation:

-

Treat fungal cells with CSI-7 at a concentration around the MIC value for a defined period.

-

Harvest a small aliquot of the cell suspension.

-

-

Staining (Optional but Recommended):

-

To visualize the cell wall and septa, stain the cells with a fluorescent dye such as Calcofluor White. This dye binds to chitin and fluoresces under UV light.

-

-

Microscopy:

-

Prepare a wet mount of the fungal cells on a microscope slide.

-

Observe the cells using a light microscope or a fluorescence microscope (if stained).

-

Capture images of the treated cells and compare them to untreated control cells, looking for abnormalities such as cell swelling, abnormal budding patterns, incomplete septum formation, and cell lysis.

-

Conclusion

This compound (CSI-7) represents a promising antifungal agent that targets a crucial and specific component of the fungal cell wall. Its direct inhibition of chitin synthase leads to a cascade of events, including the activation of the cell wall integrity pathway and ultimately, cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of CSI-7 and other novel chitin synthase inhibitors as effective antifungal therapeutics.

References

In Vitro Antifungal Activity Spectrum of Chitin Synthase Inhibitor 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Chitin synthase inhibitor 7, a novel compound identified as a potent inhibitor of chitin synthase. This document details its activity spectrum against key fungal pathogens, outlines the experimental methodologies for its evaluation, and illustrates its mechanism of action through diagrammatic representations.

Quantitative Antifungal Activity

This compound, also referred to as compound 9c in the primary literature, has demonstrated a notable inhibitory effect against a range of pathogenic fungi. The in vitro antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The table below summarizes the available MIC values for this compound against four clinically relevant fungal species.

| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Candida albicans | Not Specified | 128 |

| Aspergillus flavus | Not Specified | 256 |

| Aspergillus fumigatus | Not Specified | 256 |

| Cryptococcus neoformans | Not Specified | 256 |

Data sourced from commercially available information on this compound (compound 9c).

Mechanism of Action: Inhibition of Chitin Synthesis

Chitin is a vital structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability. It is synthesized by the enzyme chitin synthase, which polymerizes N-acetylglucosamine (GlcNAc) monomers. As chitin is absent in mammals, it represents a highly selective target for antifungal drug development.

This compound exerts its antifungal effect by targeting and inhibiting the activity of chitin synthase. This disruption of chitin synthesis compromises the integrity of the fungal cell wall, leading to growth inhibition and cell death.

Fungal Chitin Biosynthesis Pathway and Inhibition Point

The following diagram illustrates the key steps in the fungal chitin biosynthesis pathway, highlighting the point of inhibition by this compound.

Caption: Fungal chitin biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the in vitro antifungal activity of this compound involves standardized methodologies to ensure reproducibility and comparability of data. The following sections detail the typical protocols for chitin synthase inhibition and antifungal susceptibility testing.

Chitin Synthase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the chitin synthase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against fungal chitin synthase.

Methodology: A non-radioactive, high-throughput microplate assay is commonly employed.

Workflow Diagram:

Caption: Workflow for a non-radioactive chitin synthase inhibition assay.

Detailed Steps:

-

Preparation of Fungal Cell Lysate:

-

Culture the selected fungal strain (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer.

-

Lyse the cells using mechanical disruption (e.g., glass beads) or enzymatic digestion in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction where chitin synthase is located.

-

-

Assay Procedure:

-

In a 96-well microplate, add the prepared fungal cell lysate.

-

Add serial dilutions of this compound (and a vehicle control).

-

Initiate the enzymatic reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

-

Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period to allow for the synthesis of chitin.

-

Stop the reaction.

-

-

Detection of Chitin:

-

Add Wheat Germ Agglutinin (WGA) conjugated to an enzyme (e.g., horseradish peroxidase). WGA specifically binds to chitin.

-

After an incubation period, wash the wells to remove unbound WGA conjugate.

-

Add a chromogenic substrate for the enzyme conjugate.

-

Measure the resulting colorimetric signal using a microplate reader. The signal intensity is proportional to the amount of chitin synthesized.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum concentration of the inhibitor required to inhibit the visible growth of a fungus. The protocol is generally based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Methodology: Broth microdilution in a 96-well plate format.

Workflow Diagram:

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Detailed Steps:

-

Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial twofold dilutions of the inhibitor in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

-

Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell/conidia concentration.

-

Further dilute the standardized inoculum in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

-

Inoculation of Microtiter Plates:

-

Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted inhibitor.

-

Include a positive control well (fungal inoculum without the inhibitor) and a negative control well (medium only) on each plate.

-

-

Incubation:

-

Incubate the plates at 35-37°C.

-

The incubation period depends on the fungal species being tested (typically 24-48 hours for yeasts like Candida and Cryptococcus, and 48-72 hours for molds like Aspergillus).

-

-

Determination of MIC:

-

Following incubation, examine the wells for visible fungal growth.

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. The endpoint can be determined visually or by using a microplate reader to measure absorbance.

-

Conclusion

This compound presents a promising profile as a broad-spectrum antifungal agent with a targeted mechanism of action against an essential fungal-specific pathway. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. Further studies are warranted to expand the knowledge of its antifungal spectrum against a wider range of clinical isolates, including drug-resistant strains, and to elucidate its in vivo efficacy and safety profile.

Unveiling the Molecular Target of Chitin Synthase Inhibitor 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the molecular target for Chitin Synthase Inhibitor 7 (CSI-7), also identified as compound 9c. This document collates available data, outlines experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in the field of antifungal agents.

Introduction

Core Compound and In Vitro Activity

CSI-7 is part of a series of spiro[benzoxazine-piperidin]-one derivatives designed and synthesized for their potential as CHS inhibitors.[1] The core structure and key quantitative data for CSI-7 and related potent compounds from the same study are summarized below.

Data Presentation: Quantitative Inhibitory and Antifungal Activity

The following tables present the in vitro inhibitory activity against chitin synthase and the minimum inhibitory concentrations (MICs) against various fungal pathogens for CSI-7 (compound 9c) and its analogues.

Table 1: Chitin Synthase Inhibitory Activity [1][2]

| Compound ID | Structure | Inhibition Percentage (%) @ 300 µg/mL | IC50 (mM) |

| CSI-7 (9c) | Spiro[benzoxazine-piperidin]-one derivative | ~70% | 0.37 |

| 9a | Spiro[benzoxazine-piperidin]-one derivative | >60% | 0.14 |

| 9o | Spiro[benzoxazine-piperidin]-one derivative | >60% | 0.11 |

| 9s | Spiro[benzoxazine-piperidin]-one derivative | >60% | 0.10 |

| 9t | Spiro[benzoxazine-piperidin]-one derivative | >60% | 0.16 |

| Polyoxin B (Control) | - | - | Comparable to test compounds |

Table 2: Minimum Inhibitory Concentration (MIC) Data for CSI-7 (9c) [2]

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 128 |

| Aspergillus flavus | 256 |

| Aspergillus fumigatus | 256 |

| Cryptococcus neoformans | 256 |

| Fluconazole (Control) | Activities were comparable |

| Polyoxin B (Control) | Activities were comparable |

Experimental Protocols

The identification of the molecular target of CSI-7 was achieved through a series of key experiments. The detailed methodologies are outlined below.

Chitin Synthase Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on chitin synthase activity.

Principle: The activity of chitin synthase is determined by measuring the amount of chitin produced from its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). The synthesized chitin, a polymer, is captured on a filter or plate, and the incorporated radio-labeled GlcNAc or a specific chitin-binding protein is quantified.

Methodology:

-

Enzyme Preparation: A crude extract of chitin synthase is prepared from a fungal source, such as Saccharomyces cerevisiae or a relevant pathogenic fungus.

-

Reaction Mixture: The assay is typically performed in a microplate format. Each well contains the enzyme preparation, the substrate UDP-GlcNAc (often radiolabeled), and the test compound (CSI-7) at various concentrations. A control reaction without the inhibitor is also included.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period to allow for chitin synthesis.

-

Detection: The reaction is stopped, and the newly synthesized chitin is captured. If a radiolabeled substrate is used, the radioactivity is measured using a scintillation counter. Alternatively, a non-radioactive method may involve the use of a lectin-like wheat germ agglutinin (WGA) that specifically binds to chitin, followed by detection with an enzyme-linked lectin assay (ELLA).

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.

Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of the compound required to inhibit the visible growth of a fungus.

Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

-

Fungal Inoculum Preparation: A standardized suspension of fungal cells or spores is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: The test compound (CSI-7) is serially diluted in the broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without inhibitor) and a negative control (broth only) are included.

-

Incubation: The microplate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Sorbitol Protection Assay

This assay is used to confirm that the antifungal activity of a compound is due to the disruption of the fungal cell wall.

Principle: Sorbitol is an osmotic stabilizer. If a compound targets the cell wall, its lytic effect can be mitigated by the presence of an osmotic stabilizer in the growth medium.

Methodology:

-

Medium Preparation: Two sets of growth media are prepared: one standard medium and another supplemented with an osmotic stabilizer like sorbitol (e.g., 1.2 M).

-

Antifungal Assay: The MIC of the test compound (CSI-7) is determined in parallel on both types of media.

-

Result Interpretation: A significant increase in the MIC value in the presence of sorbitol indicates that the compound's primary mechanism of action is the disruption of the cell wall. The study by Xu et al. (2022) confirmed that the target of these synthesized compounds was chitin synthase through this method.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chitin biosynthesis pathway, the experimental workflow for target identification, and the logical relationship of the evidence supporting the molecular target of CSI-7.

Diagrams

Caption: Fungal Chitin Biosynthesis Pathway and the inhibitory action of CSI-7.

Caption: Experimental workflow for the identification and validation of CSI-7's molecular target.

Caption: Logical flow of evidence supporting Chitin Synthase as the molecular target of CSI-7.

Conclusion

References

Initial Characterization of Spiro[benzoxazine-piperidin]-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of spiro[benzoxazine-piperidin]-one derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document outlines their synthesis, biological activities, and the experimental protocols utilized for their evaluation, aiming to equip researchers with the foundational knowledge for further investigation and development.

Core Synthesis and Chemical Space

Spiro[benzoxazine-piperidin]-one derivatives are a versatile class of heterocyclic compounds. Their synthesis generally involves a multi-step process, often commencing with the preparation of a spirocyclic core, followed by the introduction of various substituents to explore the chemical space and optimize biological activity.

A common synthetic strategy involves the condensation of a dilithiated (tert-butoxycarbonyl)aniline with a (tert-butoxycarbonyl)piperidinone to form the basic spiro[benzoxazine-piperidin]-one ring system.[1] Subsequent deprotection and reaction with various electrophiles, such as epoxides or alkyl halides, allows for the introduction of a wide range of substituents at the piperidine nitrogen, leading to diverse libraries of compounds.[1]

Caption: General synthetic workflow for spiro[benzoxazine-piperidin]-one derivatives.

Biological Activities and Quantitative Data

Spiro[benzoxazine-piperidin]-one derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. Key areas of investigation include their roles as histone deacetylase (HDAC) inhibitors, antifungal agents targeting chitin synthase, and antihypertensive agents.

Histone Deacetylase (HDAC) Inhibition

Certain spiro[benzoxazine-piperidin]-one derivatives have emerged as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are validated targets for cancer therapy.[2] Several compounds have shown good potency in the nanomolar range in HDAC inhibition assays and have demonstrated submicromolar IC50 values against various tumor cell lines.[2]

| Compound/Series | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] Derivatives | HDACs | ~100 | HCT116, HeLa, K562 | Submicromolar | [2] |

Antifungal Activity via Chitin Synthase Inhibition

A significant area of research has focused on the development of spiro[benzoxazine-piperidin]-one derivatives as inhibitors of chitin synthase, an essential enzyme for fungal cell wall integrity that is absent in mammals, making it an attractive antifungal target.[3][4] Several derivatives have exhibited excellent inhibitory activity against chitin synthase, with IC50 values comparable to the control drug, polyoxin B.[3] These compounds have also shown broad-spectrum antifungal activity in vitro.[3]

| Compound | Target | IC50 (mM) | Antifungal Activity (MIC) | Reference |

| 9a | Chitin Synthase | 0.14 | Broad-spectrum, comparable to fluconazole and polyoxin B | [3] |

| 9o | Chitin Synthase | 0.11 | Broad-spectrum, comparable to fluconazole and polyoxin B | [3] |

| 9s | Chitin Synthase | 0.10 | Broad-spectrum, comparable to fluconazole and polyoxin B | [3] |

| 9t | Chitin Synthase | 0.16 | Broad-spectrum, comparable to fluconazole and polyoxin B | [3] |

Antihypertensive Activity

Derivatives of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one have been synthesized and evaluated for their antihypertensive activity in spontaneously hypertensive rats (SHR).[1] The most active compounds have shown the potential to act through both central and peripheral mechanisms.[1]

Experimental Protocols

This section provides an overview of the methodologies employed in the characterization of spiro[benzoxazine-piperidin]-one derivatives.

General Synthesis of 4'-Substituted Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones[1]

-

Formation of the Spirocyclic Core: A solution of a dilithiated (tert-butoxycarbonyl)aniline is reacted with a (tert-butoxycarbonyl)piperidinone in an appropriate solvent (e.g., tetrahydrofuran) at low temperature.

-

Deprotection: The resulting protected spiro compound is treated with a suitable acid (e.g., trifluoroacetic acid) to remove the tert-butoxycarbonyl protecting groups.

-

Functionalization: The deprotected spiro[benzoxazine-piperidin]-one is then reacted with an appropriate epoxide or alkyl halide in the presence of a base to yield the final 4'-substituted derivatives.

-

Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)[5][6][7][8][9]

This protocol is a general guideline for a fluorometric HDAC inhibition assay.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-based buffer, pH 7.4-8.0).

-

HDAC Enzyme: Use a purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC6).

-

Substrate: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is used.

-

Developer: A solution containing a protease (e.g., trypsin) and a stop solution (e.g., a potent HDAC inhibitor like Trichostatin A) is prepared.

-

Test Compounds: Prepare serial dilutions of the spiro[benzoxazine-piperidin]-one derivatives.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Chitin Synthase Inhibition Assay[10][11][12][13][14]

This protocol outlines a general method for assessing chitin synthase inhibition.

-

Enzyme Preparation:

-

Prepare a crude enzyme extract from a suitable fungal source (e.g., Saccharomyces cerevisiae, Candida albicans).

-

-

Reaction Mixture:

-

The reaction mixture typically contains the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), an activator (e.g., trypsin), and the test compound at various concentrations.

-

-

Assay Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

The amount of chitin synthesized can be quantified using various methods, such as a colorimetric assay involving the binding of a specific lectin (e.g., Wheat Germ Agglutinin) to the newly synthesized chitin.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chitin synthase activity for each compound concentration.

-

Determine the IC50 value as described for the HDAC inhibition assay.

-

Antifungal Susceptibility Testing (Broth Microdilution Method)[15][16][17][18][19]

This is a standardized method for determining the minimum inhibitory concentration (MIC) of antifungal agents.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

-

Drug Dilution: Perform serial twofold dilutions of the spiro[benzoxazine-piperidin]-one derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Mechanisms of Action and Signaling Pathways

The biological effects of spiro[benzoxazine-piperidin]-one derivatives are attributed to their interaction with specific molecular targets, leading to the modulation of key cellular pathways.

HDAC Inhibition Pathway

As HDAC inhibitors, these compounds prevent the removal of acetyl groups from histone proteins. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. This can induce cell cycle arrest, differentiation, and apoptosis.

Caption: Mechanism of action of HDAC inhibitors.

Chitin Synthase Inhibition Pathway

By inhibiting chitin synthase, these derivatives disrupt the synthesis of chitin, a vital component of the fungal cell wall. This weakens the cell wall, leading to osmotic instability and ultimately, fungal cell death.

References

- 1. Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Spiro[benzoxazine-piperidin]-one Analogs as Chitin Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of chitin synthase inhibitors: spiro[benzoxazine-piperidin]-one derivatives. Chitin, an essential component of the fungal cell wall, is a validated target for the development of antifungal agents with high selectivity, as it is absent in mammals.[1] This document summarizes the key findings from the design, synthesis, and biological evaluation of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Core Findings and Data Presentation

A study by Xu et al. (2022) systematically explored four series of spiro[benzoxazine-piperidin]-one derivatives as potential chitin synthase (CHS) inhibitors.[1] Their research identified that derivatives containing an α,β-unsaturated carbonyl fragment exhibited the most promising CHS inhibitory and antifungal activities.[1] The core structure of these potent inhibitors is the spiro[benzoxazine-piperidin]-one scaffold.

Quantitative Structure-Activity Relationship Data

The inhibitory activities of the most potent analogs from the series containing the α,β-unsaturated carbonyl moiety are summarized below. These compounds demonstrated significant inhibition of chitin synthase, with IC50 values comparable to the control drug, Polyoxin B.[1]

| Compound ID | Modification on the Phenyl Ring | Chitin Synthase IC50 (mM) | Antifungal Activity (MIC in µg/mL) |

| 9a | 2-F | 0.14 | Broad-spectrum, comparable to fluconazole and polyoxin B[1] |

| 9c (CSI-7) | 4-CH3 | 0.37[2] | Not explicitly detailed in abstract |

| 9d | 4-F | Not explicitly detailed in abstract | Broad-spectrum, comparable to fluconazole and polyoxin B[1] |

| 9h | 3-Cl | Not explicitly detailed in abstract | Broad-spectrum, comparable to fluconazole and polyoxin B[1] |

| 9o | 4-CF3 | 0.11 | Good activity against fluconazole-resistant C. albicans and C. neoformans[1] |

| 9s | 2-NO2 | 0.10 | Broad-spectrum, comparable to fluconazole and polyoxin B[1] |

| 9t | 4-NO2 | 0.16 | Good activity against fluconazole-resistant C. albicans and C. neoformans[1] |

| Polyoxin B | (Control) | Equal to the most potent compounds[1] | - |

| Fluconazole | (Control) | - | Broad-spectrum antifungal[1] |

Note: The antifungal activity was evaluated against a panel of pathogenic fungi, and "broad-spectrum" indicates activity against multiple strains.[1] The specific MIC values for each compound against each fungal strain would be available in the full publication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these spiro[benzoxazine-piperidin]-one derivatives.

Chitin Synthase Inhibition Assay

This assay quantifies the inhibitory effect of the synthesized compounds on the activity of chitin synthase.

-

Enzyme Preparation:

-

Fungal cells (e.g., Sclerotiorum sclerotiorum) are cultured in a suitable liquid medium (e.g., PDA) at 23°C for 36 hours.[3][4]

-

The mycelia are harvested by centrifugation, washed, and then physically disrupted, often in the presence of liquid nitrogen.[3][4]

-

The cell extract is then treated with trypsin to proteolytically activate the zymogenic form of chitin synthase. The reaction is subsequently stopped by a trypsin inhibitor.[3][4]

-

A final centrifugation step yields the crude enzyme solution in the supernatant.[3][4]

-

-

Inhibition Assay Procedure:

-

A 96-well microtiter plate is coated with Wheat Germ Agglutinin (WGA), which binds to chitin.[3][4]

-

The test compounds are dissolved in DMSO and diluted to various concentrations.[3][4]

-

The reaction mixture, containing the trypsin-pretreated cell extract, a premixed solution with the substrate UDP-GlcNAc and necessary cofactors (like CoCl2), and the test compound, is added to the WGA-coated wells.[3][4]

-

The plate is incubated to allow for the enzymatic reaction (chitin synthesis).[3][4]

-

After incubation, the plate is washed to remove unbound reagents.[3][4]

-

The amount of synthesized chitin bound to the WGA is quantified, often using a colorimetric method involving a WGA-HRP conjugate and a suitable substrate.[5]

-

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated from the dose-response curve.[3]

-

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various fungal strains.

-

Inoculum Preparation:

-

Assay Procedure:

-

The test compounds are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.[7]

-

The standardized fungal inoculum is added to each well.[7]

-

The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[7][8]

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.[8]

-

Visualizations

Chitin Biosynthesis and Inhibition Pathway

Caption: The enzymatic pathway of chitin synthesis and its inhibition by spiro[benzoxazine-piperidin]-one analogs.

Experimental Workflow for SAR Studies

References

- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. psecommunity.org [psecommunity.org]

- 4. mdpi.com [mdpi.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Antifungal Susceptibility Test | PPTX [slideshare.net]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Technical Guide: Chitin Synthase Inhibitor 7 - A Novel Antifungal Agent Against Drug-Resistant Fungi

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of Chitin Synthase Inhibitor 7, a promising antifungal candidate, with a specific focus on its activity against drug-resistant fungal strains. The information presented herein is compiled from recent scientific literature to facilitate further research and development in the field of antifungal therapeutics.

Introduction

The emergence of drug-resistant fungal infections poses a significant global health threat. Overexpression and mutation of drug targets, as well as the activation of compensatory signaling pathways, contribute to the reduced efficacy of existing antifungal agents. The fungal cell wall, a structure absent in humans, presents an attractive target for novel antifungal development. Chitin, an essential component of the fungal cell wall, is synthesized by the enzyme chitin synthase (CHS). Inhibition of CHS disrupts cell wall integrity, leading to fungal cell death. This compound (also referred to as compound 9c in scientific literature) is a novel spiro[benzoxazine-piperidin]-one derivative that has demonstrated potent inhibitory activity against chitin synthase and broad-spectrum antifungal effects, including against drug-resistant variants.[1][2]

Quantitative Data on Inhibitory Activity

The inhibitory potential of this compound has been evaluated through both enzymatic assays (IC50) and whole-cell antifungal susceptibility testing (Minimum Inhibitory Concentration - MIC).

Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) against the target enzyme, chitin synthase, quantifies the intrinsic potency of the inhibitor.

| Compound | Target | IC50 (mM) | Reference |

| This compound | Chitin Synthase | 0.37 | [2] |

Antifungal Activity Against Drug-Susceptible Fungi

Minimum Inhibitory Concentration (MIC) values represent the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| This compound | Candida albicans | 128 | [2] |

| Aspergillus flavus | 256 | [2] | |

| Aspergillus fumigatus | 256 | [2] | |

| Cryptococcus neoformans | 256 | [2] |

Antifungal Activity Against Drug-Resistant Fungi

A critical evaluation of any new antifungal candidate is its efficacy against clinically relevant drug-resistant strains. The following table summarizes the MIC values of this compound and related compounds against such strains.

| Compound | Fungal Strain | Resistance Profile | MIC (μg/mL) | Reference |

| This compound Derivative (9a) | Candida albicans | Fluconazole-Resistant | - | [1] |

| This compound Derivative (9o) | Candida albicans | Fluconazole-Resistant | - | [1] |

| This compound Derivative (9t) | Candida albicans | Fluconazole-Resistant | - | [1] |

| This compound Derivative (9a) | Cryptococcus neoformans | Fluconazole-Resistant | - | [1] |

| This compound Derivative (9o) | Cryptococcus neoformans | Fluconazole-Resistant | - | [1] |

| This compound Derivative (9t) | Cryptococcus neoformans | Fluconazole-Resistant | - | [1] |

| Related Compound: Chitin Synthase Inhibitor 1 | Candida albicans ATCC 76615R | Fluconazole-Resistant | 32 | [3] |

| Related Compound: Chitin Synthase Inhibitor 1 | Candida albicans ATCC 76615R | Micafungin-Resistant | 32 | [3] |

| Related Compound: Chitin Synthase Inhibitor 1 | Aspergillus fumigatus GIMCC 3.19R | Fluconazole-Resistant | 32 | [3] |

| Related Compound: Chitin Synthase Inhibitor 1 | Aspergillus flavus ATCC 16870R | Fluconazole-Resistant | 16 | [3] |

| Related Compound: Chitin Synthase Inhibitor 1 | Cryptococcus neoformans ATCC 32719R | Fluconazole-Resistant | 32 | [3] |

Note: Specific MIC values for this compound (compound 9c) against resistant strains were not detailed in the primary literature, however, related derivatives (9a, 9o, 9t) from the same study showed good activity against fluconazole-resistant C. albicans and C. neoformans. The data for the related "Chitin Synthase Inhibitor 1" is included for comparative purposes, demonstrating the potential of this class of inhibitors against a range of resistant phenotypes.

Experimental Protocols

Determination of Chitin Synthase IC50

This protocol outlines the methodology for assessing the in vitro inhibitory activity of a compound against chitin synthase.

1. Enzyme Preparation:

-

Fungal protoplasts are prepared from logarithmically growing cultures by enzymatic digestion of the cell wall.

-

Protoplasts are lysed in a suitable buffer containing protease inhibitors.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the microsomal fraction (which includes chitin synthase) is collected.

2. Chitin Synthase Activity Assay:

-

The assay is typically performed in a 96-well plate format.

-

Varying concentrations of the inhibitor (e.g., this compound) are pre-incubated with the enzyme preparation.

-

The enzymatic reaction is initiated by the addition of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

-

The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

-

The amount of chitin produced is quantified. This can be achieved through various methods, such as the incorporation of radiolabeled GlcNAc or colorimetric assays that detect N-acetylglucosamine after chitin hydrolysis.

3. Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

1. Inoculum Preparation:

-

The fungal isolate to be tested is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

-

A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

This suspension is further diluted in a standardized liquid medium, such as RPMI-1640, to achieve the desired final inoculum concentration.

2. Microdilution Plate Preparation:

-

A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Each well will contain a specific concentration of the drug. A growth control well (no drug) and a sterility control well (no inoculum) are also included.

3. Inoculation and Incubation:

-

The standardized fungal inoculum is added to each well of the microtiter plate (except the sterility control).

-

The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

4. MIC Determination:

-

Following incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth.

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Visualizations

Fungal Chitin Synthesis Pathway and Inhibition

Caption: Simplified overview of the fungal chitin biosynthesis pathway and the point of inhibition by this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of this compound against its target enzyme.

References

- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Broad-Spectrum Antifungal Activity of Chitin Synthase Inhibitor 7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, an essential structural component of the fungal cell wall, presents a prime target for novel antifungal therapies due to its absence in mammals. Chitin synthase inhibitors block the synthesis of this vital polymer, leading to fungal cell death. This technical guide provides a comprehensive overview of Chitin Synthase Inhibitor 7 (CSI-7), a promising compound with broad-spectrum antifungal activity. CSI-7, also identified as compound 9c in foundational research, demonstrates significant inhibitory action against fungal chitin synthase and efficacy against a range of pathogenic fungi, including drug-resistant strains. This document details the quantitative antifungal activity of CSI-7, outlines the experimental protocols for its evaluation, and visualizes the key biological pathways and experimental workflows.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the development of novel therapeutic agents with unique mechanisms of action. The fungal cell wall, a structure essential for viability and pathogenesis, is an attractive target for such agents. Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine, is a critical component of the cell wall in most pathogenic fungi.[1] Its synthesis is catalyzed by a family of enzymes known as chitin synthases.

This compound (CSI-7) is a spiro[benzoxazine-piperidin]-one derivative that has emerged from recent drug discovery efforts as a potent inhibitor of chitin synthase.[2] This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on the antifungal profile of CSI-7, the methodologies to assess its activity, and the cellular pathways it perturbs.

Quantitative Data on Antifungal Activity

The efficacy of this compound (compound 9c) has been quantified through in vitro assays to determine its chitin synthase inhibitory potential and its minimum inhibitory concentrations (MICs) against various fungal pathogens.

Chitin Synthase Inhibition

CSI-7 exhibits potent inhibitory activity against fungal chitin synthase. The half-maximal inhibitory concentration (IC50) provides a measure of the drug's potency in inhibiting the target enzyme.

Table 1: Chitin Synthase Inhibitory Activity of CSI-7

| Compound | Target Enzyme | IC50 (mM) |

| This compound (9c) | Chitin Synthase | 0.37[2] |

In Vitro Antifungal Susceptibility

The broad-spectrum antifungal activity of CSI-7 has been evaluated against several clinically relevant fungal species. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Table 2: Minimum Inhibitory Concentrations (MICs) of CSI-7 Against Various Fungal Species

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 128[2] |

| Aspergillus flavus | 256[2] |

| Aspergillus fumigatus | 256[2] |

| Fusarium oxysporum | 256[2] |

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound.

Chitin Synthase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of chitin synthase.

Principle: The activity of chitin synthase is determined by measuring the incorporation of a radiolabeled or colorimetrically tagged substrate (UDP-N-acetylglucosamine) into chitin. The amount of synthesized chitin is then quantified in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.

Detailed Protocol:

-

Preparation of Fungal Cell Lysate:

-

Culture the selected fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans) in appropriate liquid medium to mid-log phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Disrupt the cells by mechanical means (e.g., bead beating, sonication) or enzymatic digestion in the presence of protease inhibitors.

-

Centrifuge the lysate at a low speed to remove cell debris, and then at a high speed to pellet the membrane fraction containing chitin synthase.

-

Resuspend the membrane fraction in a storage buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), an activator (e.g., trypsin), and the substrate (e.g., UDP-[³H]-N-acetylglucosamine).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A solvent control (DMSO alone) should be included.

-

Initiate the reaction by adding the prepared fungal membrane fraction.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., 10% trichloroacetic acid).

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin polymer.

-

Wash the filter extensively to remove unincorporated substrate.

-

Quantify the amount of chitin synthesized by measuring the radioactivity of the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of CSI-7 relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.

Principle: A standardized suspension of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the fungus.

Detailed Protocol:

-

Preparation of Antifungal Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

-

Preparation of Inoculum:

-

Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh culture.

-

Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

-

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the CSI-7 stock solution in RPMI 1640 medium.

-

Add the standardized fungal inoculum to each well.

-

Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading and Interpretation of Results:

-

Visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of CSI-7 at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

-

Signaling Pathways and Experimental Workflows

Fungal Chitin Biosynthesis Pathway

Chitin synthesis is a multi-step enzymatic pathway that is crucial for fungal cell wall formation.

Caption: The fungal chitin biosynthesis pathway and the inhibitory action of CSI-7.

Fungal Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that regulates the maintenance of the fungal cell wall in response to stress, including the action of cell wall-targeting antifungal agents. Inhibition of chitin synthesis by CSI-7 is expected to trigger this compensatory pathway.

References

Methodological & Application

Application Notes and Protocols: Chitin Synthase Inhibitor 7 (CSI-7) in Fungal Cell Wall Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Chitin Synthase Inhibitor 7 (CSI-7), a potent antagonist of chitin synthase. This document details its mechanism of action, summarizes its antifungal activity, and offers detailed protocols for its application in fungal cell wall research.

Chitin, an essential polysaccharide for fungal cell wall integrity, is synthesized by the enzyme chitin synthase. The absence of chitin in vertebrates makes its synthesis an attractive target for the development of selective antifungal therapies. CSI-7 has demonstrated broad-spectrum antifungal activity, including against drug-resistant fungal strains, by specifically inhibiting this crucial enzyme.

Mechanism of Action

Chitin synthase inhibitors, like CSI-7, function by disrupting the production of chitin, a fundamental component of the fungal cell wall.[1] Chitin is a long-chain polymer of N-acetylglucosamine, and its synthesis is catalyzed by chitin synthase.[1] By inhibiting this enzyme, CSI-7 compromises the structural integrity of the fungal cell wall, which can lead to cell death or reduced viability.[1] The precise mechanism can involve direct binding to the enzyme's active site, interference with regulatory mechanisms, or acting as a competitive inhibitor that mimics the substrate.[1]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against chitin synthase and various fungal species.

| Parameter | Value | Fungal Species/Target | Reference |

| IC₅₀ | 0.37 mM | Chitin Synthase (CHS) | [2] |

| Inhibition % | ~70% at 300 µg/mL | Chitin Synthase (CHS) | [2] |

| MIC | 128 µg/mL | Candida albicans | [2] |

| MIC | 256 µg/mL | Aspergillus flavus | [2] |

| MIC | 256 µg/mL | Aspergillus niger | [2] |

| MIC | 256 µg/mL | Fusarium oxysporum | [2] |

Signaling Pathway and Experimental Workflow

Fungal Cell Wall Integrity Pathway and CSI-7 Inhibition

Caption: Fungal cell wall biosynthesis pathway and the inhibitory action of CSI-7.

Experimental Workflow for Evaluating CSI-7

Caption: A typical experimental workflow for evaluating the efficacy of CSI-7.

Detailed Experimental Protocols

Protocol 1: In Vitro Chitin Synthase Inhibition Assay

This protocol is adapted from methods used for assaying chitin synthase activity and its inhibition.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CSI-7 against fungal chitin synthase.

Materials:

-

Crude chitin synthase extract from a relevant fungal species (e.g., Saccharomyces cerevisiae, Candida albicans).

-

This compound (CSI-7) dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Solution: UDP-N-acetylglucosamine (UDP-GlcNAc).

-

Activator: Trypsin.

-

Stop Solution: A solution to terminate the enzymatic reaction (e.g., containing EDTA).

-

Detection Reagent: A method to quantify chitin formation, such as a wheat germ agglutinin (WGA)-based assay.[4]

-

96-well microtiter plates.

-

Plate reader.

Procedure:

-

Enzyme Preparation: Prepare a crude extract of chitin synthase from fungal cells. This typically involves cell lysis and centrifugation to isolate membrane fractions containing the enzyme.[3] The enzyme may require activation with trypsin.[3]

-

Inhibitor Preparation: Prepare a serial dilution of CSI-7 in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Assay Buffer.

-

CSI-7 dilution or solvent control.

-

Crude chitin synthase extract.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution (UDP-GlcNAc) to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 1-3 hours).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Detection: Quantify the amount of chitin produced using a suitable detection method. For a WGA-based assay, this involves washing the plate and then adding a WGA-conjugate that binds to the newly synthesized chitin, followed by detection with a plate reader.[4]

-

Data Analysis: Calculate the percentage of inhibition for each CSI-7 concentration relative to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Objective: To determine the minimum inhibitory concentration (MIC) of CSI-7 against various fungal species.

Materials:

-

This compound (CSI-7) dissolved in a suitable solvent (e.g., DMSO).

-

Fungal strains of interest (e.g., C. albicans, A. flavus).

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Inoculum Preparation: Grow the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Prepare a serial two-fold dilution of CSI-7 in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the drug dilution and to a drug-free growth control well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds), or until sufficient growth is observed in the growth control well.

-

MIC Determination: The MIC is defined as the lowest concentration of CSI-7 that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 3: Fungal Cell Wall Integrity Assay (Calcofluor White Staining)

This protocol assesses the effect of CSI-7 on fungal cell wall integrity by staining for chitin.

Objective: To visualize the effect of CSI-7 on chitin distribution and cell wall morphology.

Materials:

-

Fungal cells treated with CSI-7 (at sub-MIC concentrations).

-

Untreated control fungal cells.

-

Calcofluor White M2R stain solution.

-

Phosphate-buffered saline (PBS).

-

Microscope slides and coverslips.

-

Fluorescence microscope with a DAPI filter set.

Procedure:

-

Cell Treatment: Grow the fungal cells in a liquid medium in the presence and absence of a sub-inhibitory concentration of CSI-7 for a defined period.

-

Cell Harvesting: Collect the cells by centrifugation and wash them with PBS.

-

Staining: Resuspend the cells in the Calcofluor White staining solution and incubate in the dark for 10-15 minutes.

-

Washing: Wash the cells with PBS to remove excess stain.

-

Microscopy: Resuspend the cells in a small volume of PBS, place a drop on a microscope slide, and cover with a coverslip.

-

Visualization: Observe the cells under a fluorescence microscope. Compare the fluorescence intensity and distribution of chitin in the treated cells versus the control cells. Aberrant staining patterns, such as clumping of chitin or diffuse staining, can indicate a loss of cell wall integrity.

References

- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

Chitin Synthase Inhibitor 7: A Versatile Tool for Unraveling Fungal Pathogenesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, an essential structural component of the fungal cell wall, is conspicuously absent in mammals, making its biosynthetic pathway an attractive target for the development of novel antifungal therapies. Chitin synthases (CHS), the enzymes responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains, are critical for fungal viability, morphogenesis, and pathogenesis. Inhibition of these enzymes leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. Chitin Synthase Inhibitor 7 (CSI-7), a potent and specific inhibitor of chitin synthase, has emerged as a valuable molecular probe for dissecting the intricate processes of fungal growth, development, and virulence. This document provides detailed application notes and experimental protocols for utilizing CSI-7 and other chitin synthase inhibitors in the study of fungal pathogenesis.

Data Presentation

The following tables summarize the quantitative data for various chitin synthase inhibitors, providing a comparative overview of their efficacy against different fungal pathogens.

Table 1: In Vitro Inhibitory Activity of Chitin Synthase Inhibitors

| Inhibitor | Fungal Species | Assay Type | IC50 / EC50 | Reference |

| This compound (compound 9c) | - | Chitin Synthase Activity | 0.37 mM | [1] |

| Nikkomycin Z | Candida albicans (CaChs1) | Chitin Synthase Activity | 15 µM | [2] |

| Nikkomycin Z | Candida albicans (CaChs2) | Chitin Synthase Activity | 0.8 µM | [2] |

| Nikkomycin Z | Candida albicans (CaChs3) | Chitin Synthase Activity | 13 µM | [2] |

| Polyoxin B | - | Chitin Synthase Activity | 0.19 mM | [3] |

| Maleimide Compound 20 | - | Chitin Synthase Activity | 0.12 mM | [3] |

| Polyoxin D | Rhizoctonia solani | Mycelial Growth | <1.562 ppm | [4] |

| Polyoxin D | Botrytis cinerea | Mycelial Growth | 0.59 - 5.8 ppm | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) of Chitin Synthase Inhibitors against Pathogenic Fungi

| Inhibitor | Fungal Species | MIC | Reference |

| This compound (compound 9c) | Candida albicans | 128 µg/mL | [1] |

| This compound (compound 9c) | Aspergillus flavus | 256 µg/mL | [1] |

| This compound (compound 9c) | Aspergillus fumigatus | 256 µg/mL | [1] |

| This compound (compound 9c) | Cryptococcus neoformans | 256 µg/mL | [1] |

| Nikkomycin Z | Candida auris | MIC50: 2 mg/L, MIC90: 32 mg/L | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways involved in chitin synthesis, a general workflow for screening chitin synthase inhibitors, and the logical relationship of their mechanism of action.

Caption: Signaling pathways regulating chitin synthase gene expression in fungi.

Caption: Experimental workflow for the discovery of chitin synthase inhibitors.

References

- 1. Adhesion of Candida albicans to epithelial cells--effect of nikkomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic effect of nikkomycin Z with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Development of Drug-Resistant Fungal Models Using Chitin Synthase Inhibitor 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Understanding the mechanisms of resistance is paramount for the development of novel and effective antifungal therapies. Chitin, an essential component of the fungal cell wall, is a prime target for antifungal drug development as it is absent in humans. Chitin synthase inhibitors, such as Chitin Synthase Inhibitor 7, represent a promising class of antifungals. This document provides detailed application notes and protocols for the development of fungal models with acquired resistance to this compound, a potent inhibitor with broad-spectrum activity against drug-resistant fungi.[1][2] The development of such models is crucial for studying resistance mechanisms, identifying new drug targets, and evaluating the efficacy of novel antifungal agents.

The primary mechanism of resistance to cell wall targeting agents often involves the compensatory upregulation of chitin synthesis. This response is primarily regulated by three key signaling pathways: the High Osmolarity Glycerol (HOG) pathway, the Protein Kinase C (PKC) cell integrity pathway, and the Ca2+/calcineurin signaling pathway.[3][4][5][6] These pathways converge to increase the expression of chitin synthase genes, leading to a reinforced cell wall that can withstand the effects of the inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a hypothetical model of resistance development.

Table 1: Intrinsic Activity of this compound

| Parameter | Value | Fungal Strain(s) | Reference |

| IC50 (Chitin Synthase) | 0.37 mM | Not specified | [1][2] |

| Inhibition of CHS Activity | ~70% at 300 µg/mL | Not specified | [1][2] |

| Minimum Inhibitory Concentration (MIC) | 128 µg/mL | Candida albicans | [1][2] |

| 256 µg/mL | Aspergillus flavus | [1][2] | |

| 256 µg/mL | Aspergillus fumigatus | [1][2] | |

| 256 µg/mL | Cryptococcus neoformans | [1][2] |

Table 2: Hypothetical Development of Resistance to this compound in Candida albicans

| Passage Number (in sub-MIC of Inhibitor 7) | MIC of Inhibitor 7 (µg/mL) | Fold Increase in MIC | Relative Chitin Content (%) | Relative CHS3 Gene Expression (Fold Change) |

| 0 (Parental Strain) | 128 | 1 | 100 | 1.0 |

| 5 | 256 | 2 | 150 | 2.5 |

| 10 | 512 | 4 | 220 | 4.8 |

| 15 | 1024 | 8 | 310 | 7.2 |

| 20 | 2048 | 16 | 450 | 10.5 |

Signaling Pathway and Experimental Workflow

Fungal Cell Wall Stress Response Pathway

Caption: Signaling pathways activated by this compound leading to drug resistance.

Experimental Workflow for Developing Drug-Resistant Fungal Models

Caption: Workflow for generating and characterizing drug-resistant fungal models.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[4][7]

Materials:

-

Fungal strain of interest (e.g., Candida albicans SC5314)

-

This compound stock solution (in DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile, flat-bottom 96-well plates

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on a Sabouraud Dextrose Agar (SDA) plate at 35°C for 24 hours.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.